molecular formula C12H12N2O2 B6601280 10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine CAS No. 82082-05-1

10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine

Cat. No.: B6601280
CAS No.: 82082-05-1
M. Wt: 216.24 g/mol
InChI Key: XPPXLNDJOIFJEH-UHFFFAOYSA-N
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Description

10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-vinylcarbonylamino-substituted acylbenzenes through tandem Michael and Knoevenagel reactions . This process can be carried out in a one-pot procedure, making it efficient for laboratory synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may yield more saturated derivatives.

Scientific Research Applications

10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine is unique due to its specific dioxino ring fusion and the presence of a methyl group at the 10th position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

10-methyl-2,3-dihydro-[1,4]dioxino[2,3-f]quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-2-3-14-11-8(13)6-9-12(10(7)11)16-5-4-15-9/h2-3,6H,4-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPXLNDJOIFJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=C(C2=NC=C1)N)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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